molecular formula C10H11BrN2O4 B13871266 Ethyl 2-[(2-bromo-6-methoxypyridin-4-yl)amino]-2-oxoacetate

Ethyl 2-[(2-bromo-6-methoxypyridin-4-yl)amino]-2-oxoacetate

Katalognummer: B13871266
Molekulargewicht: 303.11 g/mol
InChI-Schlüssel: XVRJSFBLXVNPGS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-[(2-bromo-6-methoxypyridin-4-yl)amino]-2-oxoacetate is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a bromo group, a methoxy group, and an ethyl ester functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(2-bromo-6-methoxypyridin-4-yl)amino]-2-oxoacetate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromo-6-methoxypyridine and ethyl oxalyl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, ensuring high yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-[(2-bromo-6-methoxypyridin-4-yl)amino]-2-oxoacetate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted pyridine derivatives, while hydrolysis will produce the corresponding carboxylic acid.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-[(2-bromo-6-methoxypyridin-4-yl)amino]-2-oxoacetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of Ethyl 2-[(2-bromo-6-methoxypyridin-4-yl)amino]-2-oxoacetate involves its interaction with specific molecular targets. The bromo and methoxy groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C10H11BrN2O4

Molekulargewicht

303.11 g/mol

IUPAC-Name

ethyl 2-[(2-bromo-6-methoxypyridin-4-yl)amino]-2-oxoacetate

InChI

InChI=1S/C10H11BrN2O4/c1-3-17-10(15)9(14)12-6-4-7(11)13-8(5-6)16-2/h4-5H,3H2,1-2H3,(H,12,13,14)

InChI-Schlüssel

XVRJSFBLXVNPGS-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C(=O)NC1=CC(=NC(=C1)Br)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.